2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-10-18(24-21(25)15-9-8-13(27-2)11-17(15)28-3)23-20-14-6-4-5-7-16(14)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUYFWNELFRIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno-pyridine core, followed by the introduction of the benzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethoxy and benzamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds within the chromenopyridine family exhibit significant antibacterial properties. The compound has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antibacterial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of 2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide have been explored through various in vitro studies. The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation in biological systems .
Anticancer Activity
The compound has shown potential in anticancer research, particularly against human breast cancer cell lines. In vitro studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 25 |
This suggests its utility as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several chromenopyridine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on MDA-MB-231 cells, the compound exhibited dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context and structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact
- Electron-Withdrawing vs. In contrast, the chloro substituent in CAS 866041-28-3 () introduces electron-withdrawing effects, which may alter binding affinity in enzymatic targets.
- Heterocycle Variations: Chromeno[4,3-b]pyridine (target compound) vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties and Bioavailability Predictions
- Lipophilicity : The target compound’s XlogP (~4.1) suggests favorable membrane permeability but may require formulation optimization for aqueous solubility. Analogs with polar groups (e.g., dioxopyrrolidin in ) exhibit reduced lipophilicity.
- Polar Surface Area (PSA) : A PSA of 102 Ų () indicates moderate polarity, aligning with drug-like properties per Lipinski’s rule.
Biological Activity
2,4-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a compound belonging to the chromenopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromeno-pyridine core, which is significant for its biological properties. The presence of methoxy and carbonyl groups contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that chromenopyridine derivatives can inhibit key enzymes involved in inflammatory pathways. For instance, they may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
- Anticancer Properties : Research indicates that chromenopyridines exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies .
- Antimicrobial Activity : Some derivatives within the chromenopyridine family have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of chromenopyridine derivatives, including this compound against human breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
In a separate investigation focused on anti-inflammatory activity, this compound was tested in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Results showed a reduction in nitric oxide production by over 50% at concentrations as low as 10 µM, indicating strong anti-inflammatory potential. The study highlighted the role of the methoxy groups in enhancing the compound's interaction with iNOS and COX-2 enzymes .
Table 1: Biological Activities of this compound
Q & A
Q. What synthetic routes are available for 2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, and what are the critical reaction conditions?
The synthesis of chromeno-pyridine derivatives typically involves multi-step reactions. For example, pseudo-four-component reactions using salicylaldehydes, malononitrile, and substituted pyridinones under mild conditions yield chromeno-pyridine scaffolds . Key steps include cyclocondensation and oxidative coupling. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., piperidine) is critical for improving yields. Characterization via NMR, NMR, and mass spectrometry is essential to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound, particularly its chromeno-pyridine core?
X-ray crystallography is the gold standard for resolving structural ambiguities, as demonstrated in studies of related chromeno-pyridine derivatives . Complementary methods include:
- NMR spectroscopy : Analyze aromatic proton splitting patterns to confirm substitution on the pyridine and benzamide moieties .
- IR spectroscopy : Identify carbonyl stretches (e.g., 5-oxo group at ~1680–1700 cm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy .
Advanced Research Questions
Q. What strategies can address discrepancies between in vitro binding affinity and in vivo efficacy for this compound?
Contradictions may arise from pharmacokinetic limitations (e.g., poor solubility, metabolic instability). For example, azaxanthene analogs with similar chromeno-pyridine scaffolds showed improved efficacy by:
- Structural tuning : Halogenation of pendant aryl rings enhances target engagement (e.g., glucocorticoid receptor modulation) .
- Pharmacokinetic optimization : Modifying logP (via substituent adjustments) or introducing polar groups (e.g., hydroxyl) improves bioavailability .
- CYP inhibition mitigation : Replace metabolically labile moieties (e.g., methyl groups) with stable heterocycles . Validate via human liver microsome assays .
Q. How can computational modeling predict the compound’s interaction with biological targets like SIRT2 or glucocorticoid receptors?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes. For example:
- SIRT2 inhibition : Chromeno-pyridines with 4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl substituents show high affinity for the SIRT2 catalytic pocket, validated by binding energy calculations (<−8.5 kcal/mol) .
- Glucocorticoid receptor (GR) modulation : Docking into the GR ligand-binding domain (LBD) reveals interactions with key residues (e.g., Asn564, Gln642). Adjust halogenation patterns to fine-tune agonist/antagonist profiles .
Q. What methodologies are recommended for assessing off-target effects and improving selectivity?
- Panel screening : Test against related enzymes (e.g., SIRT1, SIRT3) or nuclear receptors (e.g., estrogen receptor) to identify cross-reactivity .
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to evaluate metabolic interference .
- Transcriptomic profiling : RNA-seq in primary cells (e.g., macrophages) identifies unintended pathway modulation .
Q. How can researchers resolve conflicting data on the compound’s anti-inflammatory efficacy across different assay systems?
Discrepancies between cellular reporter assays (e.g., NF-κB transrepression) and whole-blood cytokine inhibition (e.g., IL-6 suppression) may stem from assay sensitivity or protein binding. Mitigation strategies include:
- Dose-response normalization : Compare EC values across assays using standardized metrics .
- Protein binding correction : Adjust for serum protein effects using equilibrium dialysis .
- In vivo correlation : Validate findings in rodent models of acute/chronic inflammation (e.g., adjuvant-induced arthritis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
